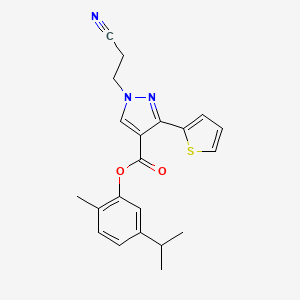![molecular formula C23H16N2O5S B5085141 5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as NB-TZTD, is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicine. NB-TZTD is a yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. This compound is known for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of diseases such as diabetes and cancer.
Wirkmechanismus
The mechanism of action of NB-TZTD is primarily attributed to its ability to inhibit PTP1B. PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. NB-TZTD has also been shown to activate the AMPK signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NB-TZTD is its ability to inhibit PTP1B, which makes it a promising candidate for the development of new diabetes drugs. Additionally, NB-TZTD has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer drugs. However, one of the limitations of NB-TZTD is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on NB-TZTD. One area of research could focus on the development of new diabetes drugs based on NB-TZTD. Another area of research could focus on the development of new cancer drugs based on NB-TZTD. Additionally, future research could explore the potential applications of NB-TZTD in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of NB-TZTD can be achieved through a multistep process that involves the condensation of 4-nitrobenzaldehyde with 2-hydroxybenzyl alcohol, followed by the addition of thiosemicarbazide and phthalic anhydride. The product is then purified through recrystallization to obtain pure NB-TZTD.
Wissenschaftliche Forschungsanwendungen
NB-TZTD has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of diabetes. Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the development of new diabetes drugs. NB-TZTD has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c26-22-21(31-23(27)24(22)18-7-2-1-3-8-18)14-17-6-4-5-9-20(17)30-15-16-10-12-19(13-11-16)25(28)29/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSQPCVHCPENCI-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)